molecular formula C16H16CoN2O2+2 B1680745 Salcomine CAS No. 14167-18-1

Salcomine

Cat. No.: B1680745
CAS No.: 14167-18-1
M. Wt: 327.24 g/mol
InChI Key: NPAQSKHBTMUERN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salcomine, also known as cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate, is a coordination complex derived from the salen ligand and cobalt . The primary target of this compound is the oxygen molecule (O2) . It acts as a carrier for O2 and serves as an oxidation catalyst . In addition, it has been found to have anti-influenza virus activity .

Mode of Action

This compound interacts with its target, oxygen, by binding to it. This interaction is facilitated by the planar structure of the this compound complex . Several solvated derivatives of this compound bind O2 to give derivatives of the type (μ-O2)[Co(salen)py]2 and [Co(salen)py(O2)] . This binding process is reversible, which allows this compound to act as a carrier for oxygen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of 2,6-disubstituted phenols by dioxygen . As an oxidation catalyst, this compound facilitates this reaction, leading to the production of oxidized phenols . The downstream effects of this pathway can vary depending on the specific phenols involved and the context in which the reaction occurs.

Result of Action

The molecular effect of this compound’s action is the binding and transport of oxygen molecules . On a cellular level, this can influence processes that depend on oxygen, such as cellular respiration. Additionally, this compound’s anti-influenza virus activity suggests that it may have effects on viral RNA synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect this compound’s ability to bind oxygen. The pH and temperature of the environment might also influence the stability of the this compound complex and its reactivity with oxygen

Biochemical Analysis

Biochemical Properties

Salcomine is both a Lewis acid and a reductant . It interacts with various biomolecules, particularly enzymes, to facilitate biochemical reactions. For instance, it has been found to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .

Cellular Effects

The effects of this compound on cellular processes are largely due to its role as an oxidation catalyst. By facilitating the oxidation of specific biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to bind O2 and act as an oxidation catalyst . This involves binding interactions with biomolecules, activation of certain enzymes, and changes in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an oxidation catalyst . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Salcomine can be synthesized from cobalt(II) acetate and salenH₂. The reaction involves mixing cobalt(II) acetate with the salen ligand in ethanol, followed by crystallization. The complex typically crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger quantities. The use of cobalt(II) acetate and salenH₂ remains consistent, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Salcomine undergoes various types of reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of 2,6-disubstituted phenols by dioxygen .

Common Reagents and Conditions:

    Oxidation: this compound catalyzes the oxidation of phenols in the presence of dioxygen.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Jacobsen’s Catalyst: Another salen-based complex, but with manganese instead of cobalt. It is used for asymmetric epoxidation reactions.

    Vitamin B12 Derivatives: These cobalt-containing compounds also act as oxygen carriers and have similar coordination chemistry.

Uniqueness of Salcomine: this compound is unique due to its specific coordination environment and its ability to reversibly bind oxygen. This property makes it particularly useful as an oxygen carrier and oxidation catalyst, distinguishing it from other similar compounds .

Properties

CAS No.

14167-18-1

Molecular Formula

C16H16CoN2O2+2

Molecular Weight

327.24 g/mol

IUPAC Name

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol

InChI

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2

InChI Key

NPAQSKHBTMUERN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2]

Appearance

Solid powder

Color/Form

Red crystals from DMF
Dark brown powde

melting_point

127.5 °C

14167-18-1

physical_description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Red solid;  Absorbs oxygen form air;  [HSDB] Dark brown powder;  [MSDSonline]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

Soluble in benzene, chloroform, and pyridine

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

disalicylaldehyde ethylenediamine
N,N'-bis(salicylideneamino)ethane
N,N'-ethylenebis(salicylimine)
salen
tetrahydrosalen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?

A1: this compound and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the this compound structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing this compound and its derivatives.

Q4: How does this compound perform as an oxygen absorbent in controlled environments?

A4: this compound effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, this compound's oxygen absorption capacity is approximately 1.3% by weight. []

Q5: What is the role of this compound in the oxidation of phenols?

A5: this compound acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []

Q6: Are there any other catalytic applications of this compound?

A6: Beyond phenol oxidation, this compound and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate this compound's electronic structure, oxygen binding properties, and catalytic mechanisms.

Q8: How do structural modifications of this compound impact its ability to inhibit HCMV proteinase?

A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence this compound's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.

Q9: How does the structure of this compound relate to its oxygen-carrying ability?

A9: While not extensively discussed in the provided research, modifications to the this compound structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]

Q10: Is there information available regarding SHE regulations specific to this compound?

A10: The provided research doesn't explicitly address SHE regulations for this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.

Q11: What research tools are essential for studying this compound?

A11: A combination of experimental and computational tools is valuable for studying this compound. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.

Q12: What are some historical milestones in the research of this compound?

A27: Early research on this compound focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []

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